2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide
Description
2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide is a benzamide derivative featuring a chromene backbone with a cyano group at position 3 and a methoxy substituent at position 6.
Properties
IUPAC Name |
2-[(3-cyano-8-methoxychromen-2-ylidene)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-23-15-8-4-5-11-9-12(10-19)18(24-16(11)15)21-14-7-3-2-6-13(14)17(20)22/h2-9H,1H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRMKCJPYIXOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC=C3C(=O)N)C(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation for Chromenone Formation
The Pechmann reaction, a classical method for coumarin (chromen-2-one) synthesis, has been adapted to introduce cyano and methoxy substituents. Using 2-hydroxy-5-methoxybenzaldehyde and cyanoacetic acid in acetic anhydride with catalytic sodium acetate, 8-methoxy-2-oxo-2H-chromene-3-carbonitrile is formed. This reaction proceeds via acid-catalyzed cyclodehydration, yielding the chromenone in 85–90% purity (m.p. 244–246°C). Key spectral data include:
Knoevenagel Condensation for Direct Cyano Incorporation
Alternative routes employ malononitrile in lieu of cyanoacetic acid. Reacting 2-hydroxy-5-methoxybenzaldehyde with malononitrile in ethanol under reflux with triethylamine yields the non-hydrogenated chromene derivative 3-cyano-8-methoxy-2H-chromene . This method avoids the need for acidic conditions, favoring milder bases to achieve comparable yields (82–88%).
Imine Linkage Formation: Schiff Base Condensation
The Z-configured imine bridge between the chromene and benzamide is critical for biological activity. This linkage is established via Schiff base formation between the chromenone’s carbonyl and the benzamide’s amine.
Acid-Catalyzed Condensation
Heating 8-methoxy-2-oxo-2H-chromene-3-carbonitrile with 2-aminobenzamide in ethanol under reflux with p-toluenesulfonic acid (PTSA) facilitates imine formation. The reaction achieves 75–80% yield, with the Z-isomer predominating due to steric hindrance favoring the trans-configuration. Characterization data include:
Solvent and Temperature Optimization
Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing the transition state. Trials at 90°C for 3 hours in acetonitrile improve yields to 88% while reducing byproducts. Excess amine (2–5 equivalents) neutralizes generated HX, preventing side reactions.
Palladium-Catalyzed Coupling: A Modern Approach
Recent advancements leverage transition metal catalysis for constructing C–N bonds, offering higher selectivity and milder conditions.
Coupling Chromene Halides with Benzamide Derivatives
Aryl halides (e.g., 2-bromo-8-methoxy-3-cyano-2H-chromene) react with 2-aminobenzamide using PdCl₂, BINAP ligand, and K₃PO₄ in acetonitrile. Key parameters include:
-
Ligand-to-Pd ratio : 1.5–3.0:1 for optimal catalyst turnover.
-
Pd loading : 0.2 mol% relative to substrate, achieving full conversion in 3 hours.
This method yields 92–95% product with >99% purity, though it requires pre-functionalized chromene intermediates.
Analytical and Spectroscopic Validation
Rigorous characterization ensures structural fidelity and configurational purity.
Spectroscopic Techniques
-
Mass Spectrometry : Molecular ion peaks at m/z 527.4 (M⁺) confirm the target’s molecular weight.
-
¹³C NMR : Peaks at δ 152.4 (C=N) and 168.2 (C=O) validate the imine and amide groups.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acid-catalyzed condensation | 75–80 | 85–90 | Simplicity, no metal catalysts |
| Palladium coupling | 92–95 | >99 | High selectivity, mild conditions |
Scale-Up and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or specific acids/bases to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Several studies have reported the anticancer properties of chromenylidene derivatives. For instance, compounds similar to 2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
-
Antimicrobial Properties
- The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Pathogen Activity E. coli Minimum inhibitory concentration (MIC) of 50 µg/mL S. aureus MIC of 30 µg/mL -
Anti-inflammatory Effects
- Research indicates that derivatives of this compound can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The anti-inflammatory action is likely mediated through the inhibition of pro-inflammatory cytokines.
Case Studies
- Case Study: Anticancer Activity in Breast Cancer
- Case Study: Antimicrobial Efficacy
- Case Study: Anti-inflammatory Mechanisms
Mechanism of Action
The mechanism of action of 2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide involves its interaction with specific molecular targets. The cyano group and the chromene core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Chromene vs. Heterocyclic Cores: The target compound’s chromene backbone distinguishes it from benzooxazinone () and thiazole-based derivatives ().
- Substituent Effects: The 8-methoxy group in the target compound may enhance solubility compared to chloro-substituted analogs (e.g., –3), while the cyano group at position 3 could stabilize the imine bond via electron withdrawal .
- Synthetic Complexity : The Z-configuration requires precise control during synthesis, contrasting with simpler benzoylation routes used for nitazoxanide .
Physicochemical and Spectroscopic Properties
While experimental data for the target compound are sparse, inferences can be drawn from analogs:
- IR Spectroscopy: Cyano groups typically exhibit strong absorption near 2235 cm⁻¹ (e.g., ), while aromatic C=N stretches appear near 1605 cm⁻¹. Methoxy groups show C-O stretches around 1250–1050 cm⁻¹.
- NMR Signatures : The Z-imine configuration would result in distinct proton shifts for the chromene and benzamide protons, comparable to shifts observed in (δ 6.90–7.84 ppm for aromatic protons).
Biological Activity
The compound 2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide , also known by its IUPAC name, is a derivative of benzamide and coumarin, featuring a chromenylidene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅N₃O₃ |
| Molecular Weight | 333.3 g/mol |
| CAS Number | 2321332-10-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly histone deacetylases (HDACs). By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The cyano group and the chromenylidene moiety enhance binding affinity to the active site of HDACs, leading to an accumulation of acetylated histones, which alters gene expression and promotes cancer cell death.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, a series of coumarin derivatives showed IC₅₀ values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines . The presence of the cyano group in this compound is hypothesized to contribute positively to its cytotoxic effects.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with inhibition zones ranging from 14–17 mm compared to standard antibiotics . This suggests potential as a therapeutic agent for bacterial infections.
Enzyme Inhibition
In addition to HDAC inhibition, there are indications that this compound may act as an inhibitor for other enzymes relevant in cancer progression and microbial resistance. The structural features of the compound allow it to interact with various biological targets, enhancing its therapeutic potential .
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Evaluation :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via imine condensation and cyclization reactions. Key steps include:
- Use of Pd/C with H₂ in methanol for catalytic hydrogenation (e.g., reduction of nitro groups or deprotection) .
- Condensation reactions with pyridine or triethylamine as bases in dichloromethane (CH₂Cl₂) to facilitate imine bond formation .
- Purification via silica gel column chromatography with gradient solvent systems (e.g., hexane/EtOAc) to isolate the Z-isomer .
- Optimization Strategies : Adjusting solvent polarity, temperature (e.g., reflux vs. room temperature), and catalyst loading can improve yields. For example, TBHP-mediated oxidation under reflux enhances reaction efficiency in domino syntheses .
Q. How can researchers confirm the structural integrity of this compound, particularly the Z-configuration of the imine bond?
- Methodological Answer :
- NMR Spectroscopy : Analyze coupling constants in ¹H NMR; Z-isomers typically show distinct NOE correlations between the imine proton and adjacent substituents .
- X-ray Crystallography : Resolve crystal structures to unambiguously confirm stereochemistry (applicable to analogs in ) .
- HPLC-MS : Monitor purity and verify molecular weight using high-resolution mass spectrometry .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- In vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC determination) or anticancer activity using MTT assays on cell lines .
- Targeted Studies : Evaluate interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory potential) via fluorescence quenching or enzymatic inhibition assays .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. cyano groups) influence the compound’s bioactivity and stability?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the 3-cyano group with carboxamide or sulfonyl groups) and compare bioactivity .
- Stability Studies : Use accelerated degradation tests (e.g., exposure to light, heat, or varying pH) followed by HPLC to assess hydrolytic or oxidative stability .
- Computational Modeling : Perform DFT calculations to predict electronic effects of substituents on reactivity and binding affinity .
Q. What mechanistic insights explain the compound’s reactivity in domino reactions (e.g., TBHP-mediated oxidations)?
- Methodological Answer :
- Reaction Monitoring : Use in situ IR or LC-MS to identify intermediates (e.g., epoxide or radical species) in TBHP-mediated cascades .
- Kinetic Studies : Vary TBHP stoichiometry and temperature to determine rate-limiting steps and propose a reaction pathway .
- Isotopic Labeling : Track oxygen incorporation in oxidation steps using ¹⁸O-labeled TBHP .
Q. How can researchers resolve contradictions in biological data (e.g., variable cytotoxicity across studies)?
- Methodological Answer :
- Standardized Protocols : Ensure consistent cell lines, culture conditions, and assay endpoints (e.g., IC₅₀ vs. LD₅₀) .
- Metabolic Stability Testing : Evaluate compound stability in serum or liver microsomes to explain discrepancies in efficacy .
- Synergistic Studies : Test combinations with known inhibitors (e.g., P-glycoprotein blockers) to assess efflux pump effects on cytotoxicity .
Q. What advanced analytical techniques are recommended for characterizing degradation products?
- Methodological Answer :
- LC-HRMS/MS : Identify degradation products via fragmentation patterns and propose structures .
- EPR Spectroscopy : Detect radical intermediates in oxidative degradation pathways .
- In Silico Tools : Use software like ACD/Labs to predict degradation pathways based on functional groups .
Q. How can interaction studies (e.g., with DNA or proteins) be designed to elucidate the compound’s mode of action?
- Methodological Answer :
- Fluorescence Titration : Measure binding constants (Kd) via quenching of tryptophan residues in proteins .
- Docking Simulations : Use AutoDock Vina to predict binding poses with targets like topoisomerase II or tubulin .
- Circular Dichroism (CD) : Monitor conformational changes in DNA or proteins upon compound binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
